Potassium tetrakis(4-biphenylyl)borate
Overview
Description
Potassium tetrakis(4-biphenylyl)borate: is an organoboron compound with the molecular formula C48H36BK . It is a white powder that is primarily used in various chemical applications due to its unique properties. The compound consists of a potassium cation and a tetrakis(4-biphenylyl)borate anion, where the boron atom is bonded to four biphenyl groups.
Scientific Research Applications
Potassium tetrakis(4-biphenylyl)borate has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Mechanism of Action
The mechanism of action of Potassium tetrakis(4-biphenylyl)borate involves four-fold halogen–lithium exchange in potassium tetrakis (iodophenyl)borates and tetrakis (4′-bromobiphenylyl)borate) using t-BuLi in THF at −78 °C followed by treatment of the resulting tetralithio intermediates with electrophiles (CO2, DMF, t-BuNCO, B(OMe)3) .
Safety and Hazards
Potassium tetrakis(4-biphenylyl)borate is associated with several hazard statements including H315-H319-H335 . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, do not breathe vapours/dust, and handle in accordance with good industrial hygiene and safety practice .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tetrakis(4-biphenylyl)borate can be synthesized through a multi-step process involving the reaction of biphenyl lithium with boron trichloride, followed by the addition of potassium hydroxide. The general synthetic route involves:
Formation of Biphenyl Lithium: Biphenyl is reacted with lithium metal in anhydrous ether to form biphenyl lithium.
Reaction with Boron Trichloride: The biphenyl lithium is then reacted with boron trichloride to form tetrakis(4-biphenylyl)boron.
Addition of Potassium Hydroxide: Finally, potassium hydroxide is added to the reaction mixture to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Potassium tetrakis(4-biphenylyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields biphenyl alcohols or other reduced forms.
Comparison with Similar Compounds
Potassium tetrakis(4-chlorophenyl)borate: Similar in structure but with chlorophenyl groups instead of biphenyl groups.
Potassium tetrakis(4-iodophenyl)borate: Contains iodophenyl groups, which can influence its reactivity and applications.
Uniqueness: Potassium tetrakis(4-biphenylyl)borate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
potassium;tetrakis(4-phenylphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36B.K/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJZZAIWRYCJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36BK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635571 | |
Record name | Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400762-49-4 | |
Record name | Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium tetrakis(4-biphenylyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.